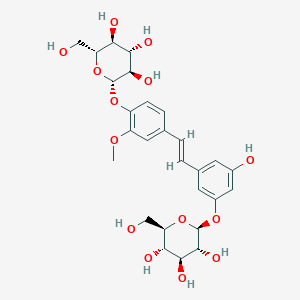
Gnetifolin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetifolin K is a novel stilbene diglucoside derived from the plant Gnetum parvifolium. It is known for its potential neuroprotective activity and is primarily used in the study of DNA damage . Stilbenes, including this compound, are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Preparation Methods
The preparation of Gnetifolin K involves the extraction from Gnetum parvifolium. The compound is typically isolated using a combination of centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Gnetifolin K, like other stilbenes, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Gnetifolin K has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of stilbenes and their derivatives.
Biology: This compound is studied for its potential neuroprotective effects and its role in DNA damage repair.
Mechanism of Action
The mechanism of action of Gnetifolin K involves its interaction with molecular targets and pathways related to oxidative stress and DNA damage. The compound’s neuroprotective activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage . The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Gnetifolin K is unique among stilbenes due to its specific structure and glycosylation pattern. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Piceatannol: Another stilbene with similar biological activities.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and potency. This compound stands out due to its potential neuroprotective activity and its specific glycosylation, which may influence its biological activity and solubility.
Properties
Molecular Formula |
C27H34O14 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
SKQIOEZYEYGYEH-KFPNGALKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















